Ethyl 4-chlorobutyrate
Overview
Description
Ethyl 4-chlorobutyrate is an organic compound with the molecular formula C6H11ClO2. It is a clear yellow to brownish liquid that is insoluble in water . This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of cyclopropane derivatives .
Scientific Research Applications
Ethyl 4-chlorobutyrate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the synthesis of biologically active molecules, which are then studied for their potential therapeutic effects.
Industrial Applications: this compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Safety and Hazards
Ethyl 4-chlorobutyrate is considered hazardous. It is flammable and harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be used only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
Mechanism of Action
Target of Action
Ethyl 4-chlorobutyrate primarily targets the respiratory system
Mode of Action
It’s known that the compound undergoeshomogeneous, unimolecular elimination kinetics . This process involves the compound interacting with other molecules in its environment, leading to changes in its structure and properties .
Biochemical Pathways
It’s known that the compound is involved in the preparation ofcyclopropane derivatives , which suggests it may play a role in reactions involving the formation of cyclopropane rings.
Pharmacokinetics
The compound is known to have aboiling point of 186°C and a density of 1.075 g/mL at 25°C , which can influence its bioavailability and distribution within the body. It’s also insoluble in water , which can affect its absorption and excretion.
Result of Action
It’s known that the compound is used in the production of4-Iodo-butyric acid ethyl ester , suggesting it may be involved in reactions leading to the formation of this compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be a combustible liquid , suggesting that its stability and action can be affected by exposure to heat or flame. Additionally, it should be used only in a well-ventilated area to prevent respiratory irritation.
Biochemical Analysis
Biochemical Properties
It is known that it is a reagent used in the preparation of cyclopropane derivatives
Cellular Effects
Given its use in organic synthesis, it may have various effects on cell function depending on the context of its use .
Molecular Mechanism
As a reagent used in the preparation of cyclopropane derivatives, it may interact with various biomolecules in the context of these reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-chlorobutyrate can be synthesized through the esterification of 4-chlorobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation and advanced purification techniques to ensure the product meets industrial standards .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to 4-chlorobutyric acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used under reflux conditions.
Major Products Formed:
Comparison with Similar Compounds
Ethyl 4-bromobutyrate: Similar in structure but with a bromine atom instead of chlorine.
Ethyl 4-iodobutyrate: Contains an iodine atom, making it even more reactive than the bromine and chlorine analogs.
Ethyl 4-fluorobutyrate: Less reactive than ethyl 4-chlorobutyrate due to the strong carbon-fluorine bond.
Uniqueness of this compound: this compound is unique due to its balanced reactivity, making it a versatile reagent in organic synthesis. Its chlorine atom provides moderate reactivity, allowing for controlled substitution reactions, while the ester group offers opportunities for various transformations .
Properties
IUPAC Name |
ethyl 4-chlorobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXNFHAILOHHFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185431 | |
Record name | Ethyl 4-chlorobutyrate | |
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Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Ethyl 4-chlorobutyrate | |
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CAS No. |
3153-36-4 | |
Record name | Ethyl 4-chlorobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3153-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 4-chlorobutyrate | |
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Record name | Ethyl 4-chlorobutyrate | |
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Record name | Ethyl 4-chlorobutyrate | |
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Record name | Ethyl 4-chlorobutyrate | |
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Record name | ETHYL 4-CHLOROBUTYRATE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethyl 4-chlorobutyrate decompose at high temperatures?
A: this compound undergoes a unimolecular elimination reaction when heated between 350-410°C. This reaction produces ethylene, butyrolactone, and hydrogen chloride (HCl). [] The decomposition follows first-order kinetics and is not influenced by the presence of free radicals. [] Interestingly, the intermediate formed during this process, 4-chlorobutyric acid, further decomposes to yield additional butyrolactone and HCl. []
Q2: What is unique about the decomposition mechanism of 4-chlorobutyric acid compared to typical ester elimination?
A: While this compound decomposes via a standard ester elimination mechanism, its intermediate, 4-chlorobutyric acid, exhibits a distinct pathway. The carboxylic acid group (-COOH) in 4-chlorobutyric acid participates in an anchimeric assistance mechanism, facilitating the formation of butyrolactone. [] This suggests an intramolecular interaction where the -COOH group aids in the removal of HCl and ring closure, highlighting the influence of neighboring group participation in this specific reaction.
Q3: Can this compound be used as a starting material in organic synthesis?
A: Yes, this compound serves as a valuable starting material for synthesizing complex molecules. For instance, it plays a crucial role in the synthesis of the antibiotic Negamycin. [] By utilizing commercially available this compound, a concise and efficient synthetic route to Negamycin has been developed, involving only eight steps with an overall yield of 29%. []
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